molecular formula C8H8N2O2 B14856451 6-Acetyl-5-aminopyridine-2-carbaldehyde

6-Acetyl-5-aminopyridine-2-carbaldehyde

Cat. No.: B14856451
M. Wt: 164.16 g/mol
InChI Key: POFTZCKWXOANQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Acetyl-5-aminopyridine-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C8H8N2O2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-5-aminopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the functionalization of pyridine derivatives. For instance, starting from 2,6-dichloropyridine, selective substitution reactions can introduce amino and acetyl groups at the desired positions. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like Grignard reagents or organolithium compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-5-aminopyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Acetyl-5-aminopyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Acetyl-5-aminopyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of signal transduction or interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-Acetyl-2-aminopyridine
  • 5-Acetyl-2-aminopyridine
  • 6-Acetyl-5-hydroxypyridine-2-carbaldehyde

Uniqueness

6-Acetyl-5-aminopyridine-2-carbaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

6-acetyl-5-aminopyridine-2-carbaldehyde

InChI

InChI=1S/C8H8N2O2/c1-5(12)8-7(9)3-2-6(4-11)10-8/h2-4H,9H2,1H3

InChI Key

POFTZCKWXOANQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=N1)C=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.